2-(Quinolin-5-YL)acetic acid

Description

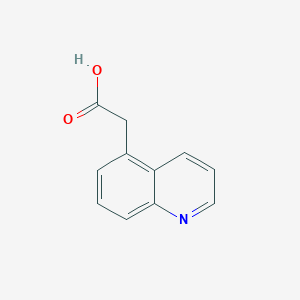

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-5-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWDAGJPWJVGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608437 | |

| Record name | (Quinolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152150-03-3 | |

| Record name | (Quinolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Quinolin-5-YL)acetic acid: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for molecular design, enabling precise orientation of functional groups to interact with biological targets. 2-(Quinolin-5-YL)acetic acid is a valuable derivative, serving as a key building block for more complex molecules. The strategic placement of the acetic acid moiety at the C5 position of the quinoline ring offers a reactive handle for amide bond formation, esterification, or further elaboration, making it a compound of significant interest to researchers in pharmacology and materials science.

This in-depth technical guide provides a robust framework for the synthesis and comprehensive characterization of 2-(Quinolin-5-YL)acetic acid. The methodologies presented are grounded in established chemical principles, emphasizing causality in experimental design and ensuring a self-validating system of protocols for reproducibility.

Part 1: Synthesis of 2-(Quinolin-5-YL)acetic acid

While numerous methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, a practical approach for this specific target involves the modification of a pre-existing quinoline structure.[1][3] A highly effective and logical pathway begins with a readily available precursor, 5-acetylquinoline, and employs the Willgerodt-Kindler reaction.[4][5][6][7][8] This reaction is exceptionally well-suited for converting aryl alkyl ketones into the corresponding thioamides, which can then be readily hydrolyzed to the target carboxylic acid. This method is often favored for its reliability in achieving the migration of the functional group to the terminal position of the alkyl chain.

Synthetic Pathway Overview

The selected three-step synthesis is outlined below. It begins with the Willgerodt-Kindler reaction on 5-acetylquinoline to form a morpholine-4-carbodithioate intermediate, which rearranges to a thioamide. The thioamide is then subjected to hydrolysis to yield the final product, 2-(quinolin-5-yl)acetic acid.

Caption: Proposed synthetic workflow for 2-(Quinolin-5-YL)acetic acid.

Detailed Experimental Protocols

Step 1: Willgerodt-Kindler Reaction to Synthesize 2-(Quinolin-5-yl)-1-morpholino-1-thioxoethan-1-one

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to terminal thioamides.[8] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur. A series of rearrangements facilitates the migration of the heteroatom functionality to the terminal carbon of the alkyl chain.[4][6]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-acetylquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (5 equivalents).

-

Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the mixture to room temperature.

-

Pour the dark, viscous reaction mixture into a beaker of cold water with stirring.

-

The crude thioamide product will often precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the initial reaction).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioamide intermediate.

Step 2: Hydrolysis of the Thioamide to 2-(Quinolin-5-YL)acetic acid

The thioamide is readily converted to the corresponding carboxylic acid through hydrolysis under either acidic or basic conditions.[9][10][11][12][13] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.

Protocol (Acid Hydrolysis):

-

In a round-bottom flask, suspend the thioamide intermediate from Step 1 in a 6 M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring. The hydrolysis can take several hours (typically 6-12 hours) and should be monitored by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture in an ice bath. The pH of the solution will be acidic.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-5) by the slow addition of a base, such as a concentrated sodium hydroxide (NaOH) solution. The target 2-(quinolin-5-yl)acetic acid will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield the final 2-(quinolin-5-yl)acetic acid. Further purification can be achieved by recrystallization if necessary.

Part 2: Comprehensive Characterization

Once synthesized, the identity, purity, and structural integrity of 2-(quinolin-5-YL)acetic acid must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.

Caption: Standard workflow for the characterization of the final product.

Spectroscopic and Spectrometric Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.[14]

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm), while the methylene protons of the acetic acid side chain will appear as a singlet in the more upfield region (around 3.5-4.5 ppm). The carboxylic acid proton is often broad and may exchange with solvent, appearing far downfield (>10 ppm) or not being observed at all.[15][16]

-

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear far downfield (170-185 ppm).[17] The aromatic carbons of the quinoline ring will resonate in the 120-150 ppm range, while the aliphatic methylene carbon will be found in the 30-50 ppm region.[18][19]

Table 1: Predicted NMR Data for 2-(Quinolin-5-YL)acetic acid

| Analysis | Predicted Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|

| ¹H NMR | ~11.0-13.0 (s, 1H, broad) | Carboxylic acid (-COOH) |

| ~8.9 (dd, 1H) | H2 (proton at C2) | |

| ~8.0-8.5 (m, 2H) | H4, H8 | |

| ~7.5-7.8 (m, 3H) | H3, H6, H7 | |

| ~4.0 (s, 2H) | Methylene (-CH₂) | |

| ¹³C NMR | ~172 | Carbonyl (-C=O) |

| ~120-150 | 9 signals for quinoline carbons |

| | ~40 | Methylene (-CH₂) |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the preferred method.[20][21][22]

-

Principle: ESI-HRMS measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition. The fragmentation pattern can also provide structural information.[23] For quinoline carboxylic acids, common fragments involve the loss of COOH (45 Da) or CO₂ (44 Da).[20]

Table 2: Predicted Mass Spectrometry Data

| Molecular Formula | Calculated Monoisotopic Mass | Predicted Ion (Positive ESI) | Predicted m/z |

|---|---|---|---|

| C₁₁H₉NO₂ | 187.0633 Da | [M+H]⁺ | 188.0706 |

| | | [M+Na]⁺ | 210.0525 |

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.[24][25]

-

Principle: Specific bonds vibrate at characteristic frequencies. For 2-(quinolin-5-YL)acetic acid, the most important vibrations are the O-H and C=O stretches of the carboxylic acid group and the various stretches associated with the aromatic quinoline ring.[26][27]

Table 3: Key FTIR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C and C=N stretches | Quinoline Aromatic Ring |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H (Methylene) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.

-

Principle: The compound is passed through a column with a nonpolar stationary phase (like C18). A polar mobile phase is used for elution. The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A diode-array detector (DAD) can be used to confirm that the peak is spectrally homogeneous.

Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Conclusion

This guide outlines a logical and robust pathway for the synthesis of 2-(quinolin-5-YL)acetic acid via the Willgerodt-Kindler reaction, followed by a comprehensive, multi-faceted strategy for its characterization. By adhering to these detailed protocols, researchers and drug development professionals can confidently prepare and validate this important chemical intermediate. The emphasis on explaining the causality behind experimental choices and establishing a self-validating analytical workflow ensures both scientific integrity and practical reproducibility, facilitating the advancement of research programs that rely on this versatile molecular scaffold.

References

-

Špánik, I., & Matisová, E. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(3), 329-333. [Link]

-

Wikipedia. (2023). Willgerodt rearrangement. Retrieved January 14, 2026, from [Link]

-

Zand, M., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinical Biochemistry, 47(13-14), 1312-1317. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 14, 2026, from [Link]

-

Merck Index. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved January 14, 2026, from [Link]

-

MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 14, 2026, from [Link]

-

Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. [Link]

-

ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 14, 2026, from [Link]

-

ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Retrieved January 14, 2026, from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 14, 2026, from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 14, 2026, from [Link]

-

Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved January 14, 2026, from [Link]

- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved January 14, 2026, from [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

ResearchGate. (n.d.). New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Retrieved January 14, 2026, from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 14, 2026, from [Link]

-

PubMed. (2013). Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid. Retrieved January 14, 2026, from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1). Retrieved January 14, 2026, from [Link]

-

MDPI. (2019). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved January 14, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Figure 7 from Conformational stability , spectroscopic ( FTIR , FT-Raman ) analysis , fukui function , Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory. Retrieved January 14, 2026, from [https://www.semanticscholar.org/paper/Conformational-stability-%2C-spectroscopic-(-FTIR-%2C-Kavimani-Balachandran/c53569727402d415f3e4b77f15952f4a4341b59c/figure/6]([Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. iipseries.org [iipseries.org]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt-Kindler Reaction [drugfuture.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. synarchive.com [synarchive.com]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tsijournals.com [tsijournals.com]

- 15. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. ekwan.github.io [ekwan.github.io]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. chempap.org [chempap.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Figure 7 from Conformational stability , spectroscopic ( FTIR , FT-Raman ) analysis , fukui function , Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Quinolin-5-YL)acetic acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Quinolin-5-YL)acetic acid, a quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, making a thorough understanding of their physicochemical characteristics crucial for the design and development of new therapeutics.[1][2][3][4][5] Due to a scarcity of direct experimental data for this specific isomer, this guide synthesizes available predicted values, comparative data from structurally related analogues, and detailed, field-proven experimental protocols for the determination of its key properties. This document is intended to serve as a valuable resource for scientists, enabling informed decisions in experimental design and interpretation.

Introduction and Molecular Overview

2-(Quinolin-5-YL)acetic acid belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline moiety is a critical pharmacophore, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[2][3][4][5] The acetic acid substituent at the 5-position of the quinoline ring introduces a carboxylic acid functional group, which significantly influences the molecule's acidity, solubility, and potential for hydrogen bonding interactions—all critical parameters for its pharmacokinetic and pharmacodynamic profile.

A precise understanding of properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) is fundamental in early-stage drug discovery. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a centralized repository of this vital information for 2-(Quinolin-5-YL)acetic acid, coupled with the methodologies required for its empirical validation.

Molecular Structure:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Add an excess amount of solid 2-(Quinolin-5-YL)acetic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation. [6][7]2. Seal the container and place it in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, carefully separate the solid and liquid phases by centrifugation or filtration through a syringe filter (e.g., 0.45 µm).

-

Accurately dilute the resulting supernatant with a suitable solvent.

-

Quantify the concentration of 2-(Quinolin-5-YL)acetic acid in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original concentration in the undiluted supernatant to determine the aqueous solubility.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [8] Step-by-Step Protocol:

-

Accurately weigh and dissolve a sample of 2-(Quinolin-5-YL)acetic acid in a known volume of purified water, potentially with a small amount of co-solvent if solubility is low.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Determination of the Partition Coefficient (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and efficient method for the indirect determination of LogP. [9][10][11]

Caption: Workflow for LogP determination via RP-HPLC.

Step-by-Step Protocol:

-

Calibration:

-

Prepare a set of standard compounds with known LogP values that span the expected LogP of the analyte.

-

Analyze each standard by RP-HPLC using an isocratic mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column.

-

For each standard, determine the retention time (t_R) and the column dead time (t_0).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line.

-

-

Sample Analysis:

-

Dissolve 2-(Quinolin-5-YL)acetic acid in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Determine the retention time (t_R) of the compound.

-

Calculate the capacity factor (k') for 2-(Quinolin-5-YL)acetic acid.

-

-

LogP Calculation:

-

Using the equation from the linear regression of the calibration curve, calculate the LogP of 2-(Quinolin-5-YL)acetic acid from its log(k') value.

-

Conclusion

2-(Quinolin-5-YL)acetic acid is a compound with significant potential in the field of drug discovery, owing to its quinoline core. While direct experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers by presenting predicted values, comparative data from close structural analogues, and robust, validated protocols for the experimental determination of its key characteristics. The provided methodologies for assessing solubility, pKa, and LogP offer a clear path for the comprehensive characterization of this and other novel chemical entities. A thorough understanding and empirical validation of these properties are indispensable for advancing the development of new quinoline-based therapeutic agents.

References

-

PubChem. 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Quinoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Chemsrc. Quinoline-5-carboxylic acid | CAS#:7250-53-5. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Hussain, A., et al. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(4), 493-507. [Link]

- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Al-Ostath, A. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18695-18728. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChemLite. 2-(quinolin-8-yl)acetic acid (C11H9NO2). [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry, 24(12), 5621-5624. [Link]

-

ResearchGate. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. [Link]

-

MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

Sources

- 1. Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. CAS 25888-68-0 | 2-(Quinolin-2-yl)acetic acid hydrochloride - Synblock [synblock.com]

- 6. PubChemLite - 2-(quinolin-5-yl)acetic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. Quinoline-5-carboxylic acid | CAS#:7250-53-5 | Chemsrc [chemsrc.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) [hmdb.ca]

- 9. 2-(quinolin-8-yl)acetic acid | 152150-04-4 [chemicalbook.com]

- 10. Quinoline-5-carboxylic acid | 7250-53-5 [sigmaaldrich.com]

- 11. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Quinolin-5-YL)acetic acid (CAS Number: 152150-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Quinolin-5-YL)acetic acid is a heterocyclic aromatic compound featuring a quinoline core functionalized with an acetic acid moiety at the 5-position. As a member of the quinoline derivative family, it holds significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 2-(Quinolin-5-YL)acetic acid, encompassing its chemical and physical properties, a plausible synthesis pathway, and a detailed exploration of its potential biological activities and mechanisms of action based on the established pharmacology of related quinoline derivatives. This document also includes detailed, field-proven protocols for the synthesis, characterization, and in vitro evaluation of this compound, aiming to equip researchers with the necessary knowledge to explore its therapeutic potential.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that allow for diverse interactions with biological targets. Quinolines are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antimalarial, anticancer, anti-inflammatory, and neuroprotective effects. The diverse bioactivities of quinoline derivatives underscore the potential of novel analogs, such as 2-(Quinolin-5-YL)acetic acid, as valuable starting points for drug discovery programs.[1]

Physicochemical Properties of 2-(Quinolin-5-YL)acetic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 152150-03-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

| Synonyms | 5-Quinolineacetic acid, Quinoline-5-acetic acid | [1] |

| SMILES | O=C(O)CC1=C2C=CC=NC2=CC=C1 | |

| InChI | InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | [1] |

Synthesis and Characterization

Proposed Synthesis Workflow

A potential synthetic pathway to 2-(Quinolin-5-YL)acetic acid could involve the following conceptual steps:

Caption: Proposed synthesis workflow for 2-(Quinolin-5-YL)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar chemical transformations and should be optimized for this specific synthesis.

Step 1: Friedländer Annulation to form Diethyl 2-(quinolin-5-yl)malonate

-

To a solution of 5-amino-1-naphthaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.2 equivalents) and a catalytic amount of a base such as piperidine or an acid like p-toluenesulfonic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain diethyl 2-(quinolin-5-yl)malonate.

Step 2: Hydrolysis to 2-(Quinolin-5-yl)malonic acid

-

Dissolve the diethyl 2-(quinolin-5-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide (2.5 equivalents).

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 2-(quinolin-5-yl)malonic acid.

Step 3: Decarboxylation to 2-(Quinolin-5-YL)acetic acid

-

Heat the 2-(quinolin-5-yl)malonic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

Cool the residue and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2-(Quinolin-5-YL)acetic acid.

Characterization Techniques

The identity and purity of the synthesized 2-(Quinolin-5-YL)acetic acid should be confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons of the quinoline ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR would show characteristic peaks for the aromatic carbons, the methylene carbon, and the carbonyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the quinoline ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 2-(Quinolin-5-YL)acetic acid is not extensively documented, the well-established pharmacology of the quinoline nucleus allows for informed predictions of its potential therapeutic applications.

Antimicrobial Activity

Causality: Quinolone and quinoline derivatives are known to exert their antimicrobial effects through various mechanisms, most notably the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolines disrupt essential cellular processes, leading to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a series of two-fold dilutions of 2-(Quinolin-5-YL)acetic acid in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Causality: Quinoline derivatives have been shown to possess anticancer properties through multiple mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest. The planar quinoline ring can intercalate into DNA, disrupting DNA replication and transcription in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(Quinolin-5-YL)acetic acid for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Causality: The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of 2-(Quinolin-5-YL)acetic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on nitric oxide production.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. For 2-(Quinolin-5-YL)acetic acid, several modifications could be explored to enhance its therapeutic potential:

-

Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could improve cell permeability and pharmacokinetic properties.

-

Substitution on the Quinoline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring could influence its binding affinity to target proteins.

-

Hybrid Molecules: Conjugating 2-(Quinolin-5-YL)acetic acid with other pharmacophores could lead to hybrid molecules with dual or synergistic activities.

Future research should focus on the detailed biological evaluation of 2-(Quinolin-5-YL)acetic acid to confirm its predicted activities and elucidate its precise mechanisms of action. In vivo studies in animal models will be crucial to assess its efficacy, safety, and pharmacokinetic profile.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(Quinolin-5-YL)acetic acid. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.

Conclusion

2-(Quinolin-5-YL)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to a wide range of biologically active quinoline derivatives suggests its potential in various therapeutic areas, including infectious diseases, oncology, and inflammatory disorders. The synthetic and analytical protocols provided in this guide, along with the discussion of potential biological activities, offer a solid foundation for researchers to further investigate this intriguing molecule and unlock its full therapeutic potential.

References

Sources

The Rising Therapeutic Potential of Quinoline-5-Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of modern therapeutics, this guide offers an in-depth exploration of the burgeoning field of quinoline-5-acetic acid derivatives. The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] This guide delves into the specific therapeutic potential unlocked by the introduction of an acetic acid moiety at the 5-position of the quinoline ring system. While direct literature on quinoline-5-acetic acid derivatives is emerging, this document synthesizes foundational knowledge from closely related quinoline analogs, providing a robust framework for future research and development in this promising area. We will explore the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering both theoretical insights and practical, field-proven experimental protocols to empower your research endeavors.

The Quinoline Core: A Foundation of Diverse Biological Activity

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities. These include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects. The introduction of a carboxylic acid group, in particular, has been shown to be a critical determinant of activity in many quinoline-based therapeutic agents.[4]

Synthesis of the Quinoline-5-Acetic Acid Scaffold: A Strategic Approach

The synthesis of the core quinoline structure can be achieved through several well-established named reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Methods for Quinoline Synthesis

Several classical methods provide versatile entry points to the quinoline scaffold:

-

Skraup Synthesis: This reaction involves the condensation of glycerol with an aniline in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.[5][6]

-

Combes Quinoline Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is another robust method for generating the quinoline core.[5][6]

-

Friedländer Synthesis: This method involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, providing a straightforward route to substituted quinolines.[7]

Experimental Protocol: A Generalized Friedländer Synthesis of a Substituted Quinoline

This protocol provides a representative example of a Friedländer synthesis, which can be adapted for the synthesis of precursors to quinoline-5-acetic acid derivatives.

Materials:

-

2-aminobenzaldehyde (1 equivalent)

-

Ethyl acetoacetate (1.1 equivalents)

-

Ethanol

-

Piperidine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

-

Add ethyl acetoacetate and a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted quinoline.

Proposed Synthesis of Quinoline-5-Acetic Acid

Biological Activities of Quinoline-5-Acetic Acid Derivatives: A Multifaceted Therapeutic Potential

Based on the extensive research into structurally related quinoline derivatives, particularly quinoline-5-sulfonamides and other quinoline carboxylic acids, it is anticipated that quinoline-5-acetic acid derivatives will exhibit a wide range of significant biological activities.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][8]

Mechanism of Action:

-

Induction of Apoptosis: Studies on quinoline-5-sulfonamide derivatives have shown that they can modulate the expression of key apoptotic proteins. For example, some derivatives have been found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[9]

-

Cell Cycle Regulation: Certain quinoline derivatives can interfere with the cell cycle progression in cancer cells. For instance, some compounds have been shown to increase the transcriptional activity of cell cycle regulators like p53 and p21.[9]

-

Enzyme Inhibition: A significant mechanism of action for some quinoline carboxylic acids is the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[10]

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

-

Complete cell culture medium

-

96-well plates

-

Quinoline-5-acetic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the quinoline-5-acetic acid derivatives in the cell culture medium.

-

Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[11]

Mechanism of Action:

The antibacterial activity of many quinoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9][11]

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Quinoline-5-acetic acid derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the quinoline-5-acetic acid derivatives in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.[3][4]

Mechanism of Action:

The anti-inflammatory effects of some quinoline derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[4]

Experimental Protocol: Xylene-Induced Ear Edema Assay in Mice

This in vivo assay is a common method for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Mice

-

Quinoline-5-acetic acid derivatives

-

Xylene

-

Reference anti-inflammatory drug (e.g., ibuprofen)

-

Calipers or a thickness gauge

Procedure:

-

Administer the quinoline-5-acetic acid derivative or the reference drug to the mice (e.g., orally or intraperitoneally).

-

After a set period, induce inflammation by applying a small amount of xylene to the inner surface of one ear.

-

After a specified time, measure the thickness of both ears.

-

The anti-inflammatory activity is determined by the reduction in ear swelling in the treated group compared to the control group.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. While specific SAR studies on quinoline-5-acetic acid derivatives are limited, valuable insights can be drawn from related quinoline carboxylic acids.

-

Position of the Carboxylic Acid Group: The position of the carboxylic acid moiety on the quinoline ring is a critical determinant of biological activity. For example, in some series of quinoline carboxylic acids, the 4-carboxy derivatives have shown potent inhibitory activity against dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[4]

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly influence the compound's activity. For instance, in a study of 8-hydroxyquinoline-5-sulfonamides, an unsubstituted phenolic group at the 8-position was found to be essential for both anticancer and antibacterial activity.[9][12]

Data Presentation and Visualization

For a clear and comparative analysis of biological activity data, it is essential to present quantitative results in a structured format.

Table 1: Hypothetical In Vitro Anticancer Activity of Quinoline-5-Acetic Acid Derivatives

| Compound ID | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| QAA-01 | H | H | >100 | >100 |

| QAA-02 | Cl | H | 25.4 | 32.1 |

| QAA-03 | OCH3 | H | 15.8 | 20.5 |

| QAA-04 | H | NO2 | 5.2 | 8.9 |

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of Quinoline-5-Acetic Acid Derivatives

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| QAA-01 | H | H | >128 | >128 |

| QAA-02 | Cl | H | 32 | 64 |

| QAA-03 | OCH3 | H | 16 | 32 |

| QAA-04 | H | NO2 | 4 | 8 |

Visualizing Key Concepts: Signaling Pathways and Workflows

Visual representations are invaluable tools for understanding complex biological processes and experimental designs.

Caption: Proposed apoptotic pathway induced by quinoline-5-acetic acid derivatives.

Caption: General experimental workflow for the development of quinoline-5-acetic acid derivatives.

Conclusion and Future Directions

The quinoline-5-acetic acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging the extensive knowledge base of related quinoline derivatives, researchers can strategically design and synthesize new compounds with potentially superior efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating and advancing research in this exciting field. Future investigations should focus on elucidating the specific molecular targets of quinoline-5-acetic acid derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100753. [Link]

-

Wikipedia contributors. (2024). Quinoline. In Wikipedia, The Free Encyclopedia. [Link]

-

Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30693-30717. [Link]

-

Mahdizadeh, H., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 35-43. [Link]

-

Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Future Medicinal Chemistry, 13(13), 1227-1244. [Link]

-

Shree, P., & Kumar, V. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

-

Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 136, 345-353. [Link]

-

Zhang, L., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Molecules, 20(11), 20086-20100. [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

-

Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]

-

Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(5), 13165-13175. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Hosseinzadeh, A., et al. (2024). Evaluation of Anti-Inflammatory and Antioxidant Effects of Ferulic Acid and Quinic Acid on Acetic Acid-Induced Ulcerative Colitis in Rats. Journal of Biochemical and Molecular Toxicology, e23669. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. [Link]

-

Zhang, L., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Open Chemistry, 13(1). [Link]

-

ResearchGate. (2022). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]

-

Li, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1615–1622. [Link]

-

ResearchGate. (2023). therapeutic significance of quinoline derivatives as antimicrobial agents. [Link]

-

Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7386-7402. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(Quinolin-5-YL)acetic acid

Introduction

2-(Quinolin-5-YL)acetic acid is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount to understanding its chemical properties and potential applications. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 2-(Quinolin-5-YL)acetic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of 2-(Quinolin-5-YL)acetic acid

A plausible synthetic route to 2-(Quinolin-5-YL)acetic acid can be adapted from known methodologies for the synthesis of related quinoline-2-carboxylic acid compounds[1]. A common approach involves the conversion of a suitable quinoline precursor, such as 5-methylquinoline, through a series of reactions to introduce the acetic acid moiety. This typically involves bromination of the methyl group followed by cyanation and subsequent hydrolysis to the carboxylic acid. The precise reaction conditions would require optimization, but the general strategy provides a reliable pathway to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Theoretical Principles

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the frequency at which this occurs is known as the resonance frequency or chemical shift (δ), measured in parts per million (ppm)[2]. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing valuable information about its position within the molecule.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a generalized protocol for obtaining NMR spectra of a solid organic compound like 2-(Quinolin-5-YL)acetic acid.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution into a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition: [3]

-

Insert the NMR tube into the spectrometer's probe.

-

"Lock" the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(Quinolin-5-YL)acetic acid. These predictions were generated using a combination of computational algorithms and databases of known chemical shifts[4][5][6][7][8]. For comparative purposes, the experimental data for quinoline is also provided[9].

Table 1: Predicted ¹H NMR Data for 2-(Quinolin-5-YL)acetic acid and Experimental Data for Quinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 2-(Quinolin-5-YL)acetic acid | Experimental Chemical Shift (δ, ppm) for Quinoline | Predicted Multiplicity |

| H2 | 8.90 | 8.89 | dd |

| H3 | 7.50 | 7.41 | dd |

| H4 | 8.20 | 8.12 | d |

| H6 | 7.80 | 7.78 | d |

| H7 | 7.65 | 7.64 | t |

| H8 | 8.00 | 8.08 | d |

| -CH₂- | 4.10 | - | s |

| -COOH | 12.50 | - | br s |

Table 2: Predicted ¹³C NMR Data for 2-(Quinolin-5-YL)acetic acid and Experimental Data for Quinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 2-(Quinolin-5-YL)acetic acid | Experimental Chemical Shift (δ, ppm) for Quinoline |

| C2 | 150.5 | 150.3 |

| C3 | 121.0 | 121.1 |

| C4 | 136.0 | 135.9 |

| C4a | 128.5 | 128.2 |

| C5 | 134.0 | 129.4 |

| C6 | 129.8 | 126.5 |

| C7 | 127.0 | 127.6 |

| C8 | 129.5 | 129.4 |

| C8a | 148.0 | 148.3 |

| -CH₂- | 40.0 | - |

| -COOH | 173.0 | - |

Interpretation of NMR Spectra

¹H NMR Spectrum:

-

Aromatic Region (7.0-9.0 ppm): The protons on the quinoline ring are expected to appear in this region. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrogen atom and the acetic acid substituent. The predicted values show distinct signals for each of the six aromatic protons, with the proton at the 2-position (H2) being the most downfield due to its proximity to the nitrogen atom.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are predicted to appear as a singlet around 4.10 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm, and is predicted here at 12.50 ppm.

¹³C NMR Spectrum:

-

Aromatic Region (120-151 ppm): The nine carbon atoms of the quinoline ring are predicted to resonate in this region. The carbons directly bonded to the nitrogen (C2 and C8a) are expected to be the most downfield.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to appear around 40.0 ppm.

-

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected at a significantly downfield chemical shift, predicted here at 173.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Theoretical Principles

Molecules absorb infrared radiation at frequencies that correspond to their natural vibrational frequencies. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of vibration is dependent on the masses of the atoms involved and the strength of the bond connecting them. A plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation produces an IR spectrum, where absorption bands correspond to specific functional groups[10].

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample[11][12][13].

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Grind 1-2 mg of the solid sample to a fine powder.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the powdered mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet[14][15].

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Record the spectrum of the sample pellet.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for 2-(Quinolin-5-YL)acetic acid based on the functional groups present. For comparison, some characteristic bands of quinoline are also included[16][17][18][19][20].

Table 3: Expected IR Absorption Bands for 2-(Quinolin-5-YL)acetic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-(Quinolin-5-YL)acetic acid | Characteristic Bands of Quinoline (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | - | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | 3050 | Medium to Weak |

| C-H stretch (aliphatic) | 2960 - 2850 | - | Medium to Weak |

| C=O stretch (carboxylic acid) | 1725 - 1700 | - | Strong, Sharp |

| C=C and C=N stretches (aromatic) | 1620 - 1450 | 1600, 1500 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1320 - 1210 | - | Strong |

| O-H bend (carboxylic acid) | 1440 - 1395 | - | Medium |

| C-H bend (out-of-plane, aromatic) | 900 - 675 | 750 | Strong |

Interpretation of the IR Spectrum

The IR spectrum of 2-(Quinolin-5-YL)acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer[21][22][23]. Superimposed on this broad band may be the sharper C-H stretching absorptions of the aromatic ring and the methylene group.

A strong, sharp peak between 1725 and 1700 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretching of the carboxylic acid[24]. The aromatic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region. The C-O stretching of the carboxylic acid is expected to produce a strong band in the 1320-1210 cm⁻¹ range. Finally, strong bands in the fingerprint region (below 1000 cm⁻¹) will be associated with C-H out-of-plane bending vibrations of the substituted quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Theoretical Principles

In a mass spectrometer, a sample is first vaporized and then ionized. A common method for ionization is Electron Ionization (EI), where high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺˙)[25][26][27][28]. The molecular ion can then undergo fragmentation to produce smaller, charged fragments. These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

The following is a generalized protocol for obtaining an EI mass spectrum.

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is heated to volatilize the sample into the ion source.

Data Acquisition:

-

The vaporized sample molecules are bombarded with a beam of 70 eV electrons.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer scans a range of m/z values, and the detector records the abundance of ions at each m/z.

-

The instrument's software generates the mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of 2-(Quinolin-5-YL)acetic acid is C₁₁H₉NO₂. The predicted mass spectrum would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrum Data for 2-(Quinolin-5-YL)acetic acid

| m/z | Proposed Fragment | Notes |

| 187 | [C₁₁H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [M - COOH]⁺ | Loss of the carboxyl group |

| 115 | [C₉H₇]⁺ | Loss of HCN from the quinoline ring after initial fragmentation |

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺˙): The peak at m/z 187 would correspond to the molecular weight of 2-(Quinolin-5-YL)acetic acid, confirming the elemental composition of the molecule.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, which would result in a peak at m/z 142 ([M - 45]⁺)[29]. The fragmentation of the quinoline ring itself is also well-characterized. A primary fragmentation pathway for the quinoline molecular ion (m/z 129) is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 102[30][31][32][33][34]. Therefore, the fragment at m/z 142 could further lose HCN to give a peak at m/z 115. The observation of these fragments would provide strong evidence for the presence of both the quinoline and acetic acid moieties.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 2-(Quinolin-5-YL)acetic acid. Through the integration of theoretical principles, generalized experimental protocols, and detailed interpretation of predicted and comparative spectral data, a clear and detailed structural elucidation of the target molecule has been presented. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic structures, enabling a deeper understanding of their chemical identity and facilitating their further investigation in various scientific disciplines.

References

- Bernstein, E. R., & Krishnan, K. (1983). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. The Journal of Physical Chemistry, 87(15), 2783–2789.

-

UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Li, Y., et al. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 8896934.

-

LibreTexts. (2023). Basics of IR Spectroscopy. Retrieved from [Link]

- Džambaski, Z., & Stojanović, M. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 43(6), 823-828.

-

LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(30), 20045-20051.

-

ResearchGate. (n.d.). The 3800-550 cm−1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N).... Retrieved from [Link]

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. 14(5):290.

- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2018). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical infrared spectrum of quinoline computed at B3LYP/6-311++G (d,p) level. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

-